N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide
Overview
Description
N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide, also known as CGP 7930, is a chemical compound that has been widely used in scientific research due to its unique properties. It was first synthesized in the early 1990s and has since been studied extensively for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 involves its binding to the GABAB receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. By blocking this receptor, this compound 7930 can modulate the activity of neurons and affect various physiological processes, including neurotransmitter release, synaptic plasticity, and pain perception.
Biochemical and physiological effects:
This compound 7930 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of pain perception. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 is its selectivity for the GABAB receptor, which allows for more precise modulation of neuronal activity. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research involving N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930. One area of interest is its potential application in the treatment of neurological and psychiatric disorders, particularly those that are related to GABA receptor dysfunction. Another area of interest is its potential use in the study of pain perception and the development of new pain medications. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound 7930 and its potential limitations in laboratory experiments.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 has been used in a variety of scientific studies, including those related to neuroscience, pharmacology, and oncology. One of its primary applications is in the study of GABA receptors, which are involved in the regulation of neuronal activity in the brain. This compound 7930 has been shown to selectively block a specific subtype of GABA receptor, known as the GABAB receptor, which has led to a better understanding of its role in various physiological processes.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-ethoxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-6-5-10(14)13-9-4-3-8(11)7-12-9/h3-4,7H,2,5-6H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPBGMZTFTUWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=NC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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